6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused triazolo-pyrimidine ring system, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate can then undergo cyclization with a triazole derivative in the presence of a catalyst to form the desired triazolo-pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other signaling proteins, thereby affecting cellular pathways involved in proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar triazole ring system and exhibit various biological activities.
Uniqueness
6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H26N4O5 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
9,11-bis(3,4-dimethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C28H26N4O5/c1-33-20-11-9-16(13-22(20)35-3)26-24-25(31-28-29-15-30-32(26)28)18-7-5-6-8-19(18)37-27(24)17-10-12-21(34-2)23(14-17)36-4/h5-15,26-27H,1-4H3,(H,29,30,31) |
InChI Key |
MBMCTHRJTSVSOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26)OC |
Origin of Product |
United States |
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